

Application of Roflumilast-d4 in Drug Metabolism Studies: Notes and Protocols

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Compound of Interest

Compound Name: Roflumilast-d4

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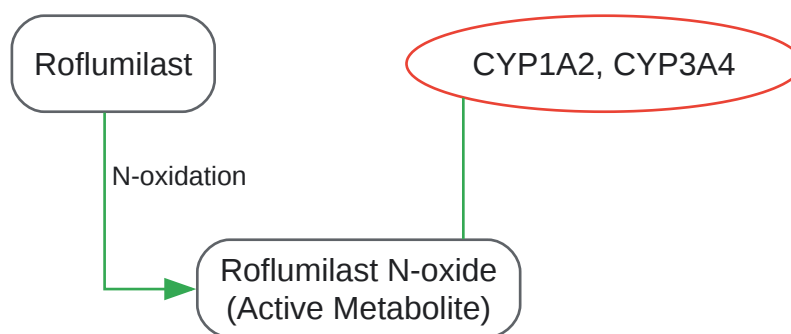
This document provides detailed application notes and protocols for the use of **Roflumilast-d4** in drug metabolism studies. Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate is crucial for drug development and clinical practice. **Roflumilast-d4**, a deuterated analog of Roflumilast, serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantification of Roflumilast and its major active metabolite, Roflumilast N-oxide.

Introduction to Roflumilast Metabolism

Roflumilast undergoes extensive metabolism in vivo, with the formation of a pharmacologically active metabolite, Roflumilast N-oxide. This N-oxidation is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.^[1] Roflumilast N-oxide is a significant contributor to the overall PDE4 inhibitory activity of the drug. The plasma area under the curve (AUC) of Roflumilast N-oxide is approximately 10-fold greater than that of the parent drug.^[2]

Metabolic Pathway of Roflumilast

The primary metabolic pathway of Roflumilast involves the N-oxidation of the pyridine ring, leading to the formation of Roflumilast N-oxide.



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Metabolic conversion of Roflumilast to Roflumilast N-oxide.

Role of Roflumilast-d4 in Metabolism Studies

Deuterated standards, such as **Roflumilast-d4**, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard include:

- **Similar Physicochemical Properties:** **Roflumilast-d4** exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled Roflumilast.
- **Correction for Matrix Effects:** It effectively compensates for variations in sample preparation and ion suppression or enhancement in the mass spectrometer.
- **Improved Accuracy and Precision:** The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Roflumilast and Roflumilast N-oxide from studies in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Roflumilast in Healthy Chinese Volunteers[3]

Dose	Cmax (ng/mL)	AUC0–24h (ng·h/mL)	AUCinf (ng·h/mL)	t1/2 (h)
0.25 mg	5.3 ± 2.2	20.3 ± 7.9	103.1 ± 38.4	19.7 ± 4.5
0.375 mg	9.2 ± 3.4	33.2 ± 10.1	158.2 ± 50.8	20.9 ± 5.6
0.50 mg	11.5 ± 4.1	48.7 ± 18.5	235.6 ± 93.7	20.1 ± 4.8

Table 2: Single-Dose Pharmacokinetic Parameters of Roflumilast N-oxide in Healthy Chinese Volunteers[3]

Dose	Cmax (ng/mL)	AUC0–24h (ng·h/mL)	AUCinf (ng·h/mL)	t1/2 (h)
0.25 mg	7.9 ± 2.5	143.2 ± 43.1	389.4 ± 115.3	23.2 ± 5.1
0.375 mg	10.4 ± 3.1	192.0 ± 54.9	493.0 ± 140.1	24.6 ± 6.3
0.50 mg	15.1 ± 4.7	289.7 ± 98.6	754.9 ± 268.9	26.2 ± 7.4

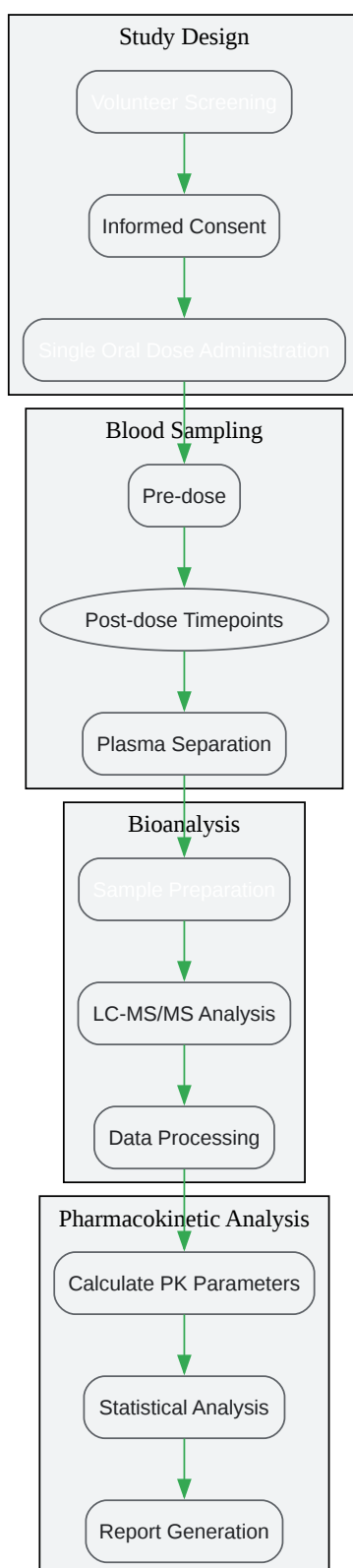
Table 3: Steady-State Pharmacokinetic Parameters of Roflumilast and Roflumilast N-oxide in Patients with Liver Cirrhosis and Healthy Subjects (250 µg once daily)[4]

Analyte	Group	Cmax (ng/mL)	AUC0–24h (ng·h/mL)
Roflumilast	Healthy	2.6 ± 1.1	25.8 ± 9.7
Child-Pugh A		2.6 ± 1.2	39.0 ± 15.1
Child-Pugh B		3.3 ± 1.5	49.6 ± 20.3
Roflumilast N-oxide	Healthy	20.1 ± 5.4	358 ± 98
Child-Pugh A		25.3 ± 8.1	444 ± 148
Child-Pugh B		28.1 ± 10.2	505 ± 187

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a pharmacokinetic study in healthy volunteers to assess the plasma concentrations of Roflumilast and Roflumilast N-oxide.



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Workflow for an in vivo pharmacokinetic study.

Methodology:

- **Subject Recruitment:** Recruit healthy volunteers who meet the inclusion and exclusion criteria of the study protocol.
- **Dosing:** Administer a single oral dose of Roflumilast (e.g., 500 µg tablet) with a standardized volume of water after an overnight fast.
- **Blood Sampling:** Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- **Bioanalysis:** Analyze the plasma samples for Roflumilast and Roflumilast N-oxide concentrations using a validated LC-MS/MS method with **Roflumilast-d4** as the internal standard.

Bioanalytical Method for Roflumilast and Roflumilast N-oxide in Human Plasma

Sample Preparation (Solid-Phase Extraction - SPE):[\[5\]](#)[\[6\]](#)

- To 100 µL of plasma, add 20 µL of **Roflumilast-d4** internal standard working solution (e.g., 50 ng/mL in methanol).
- Vortex mix for 30 seconds.
- Add 200 µL of 0.1% formic acid in water and vortex.
- Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
- Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

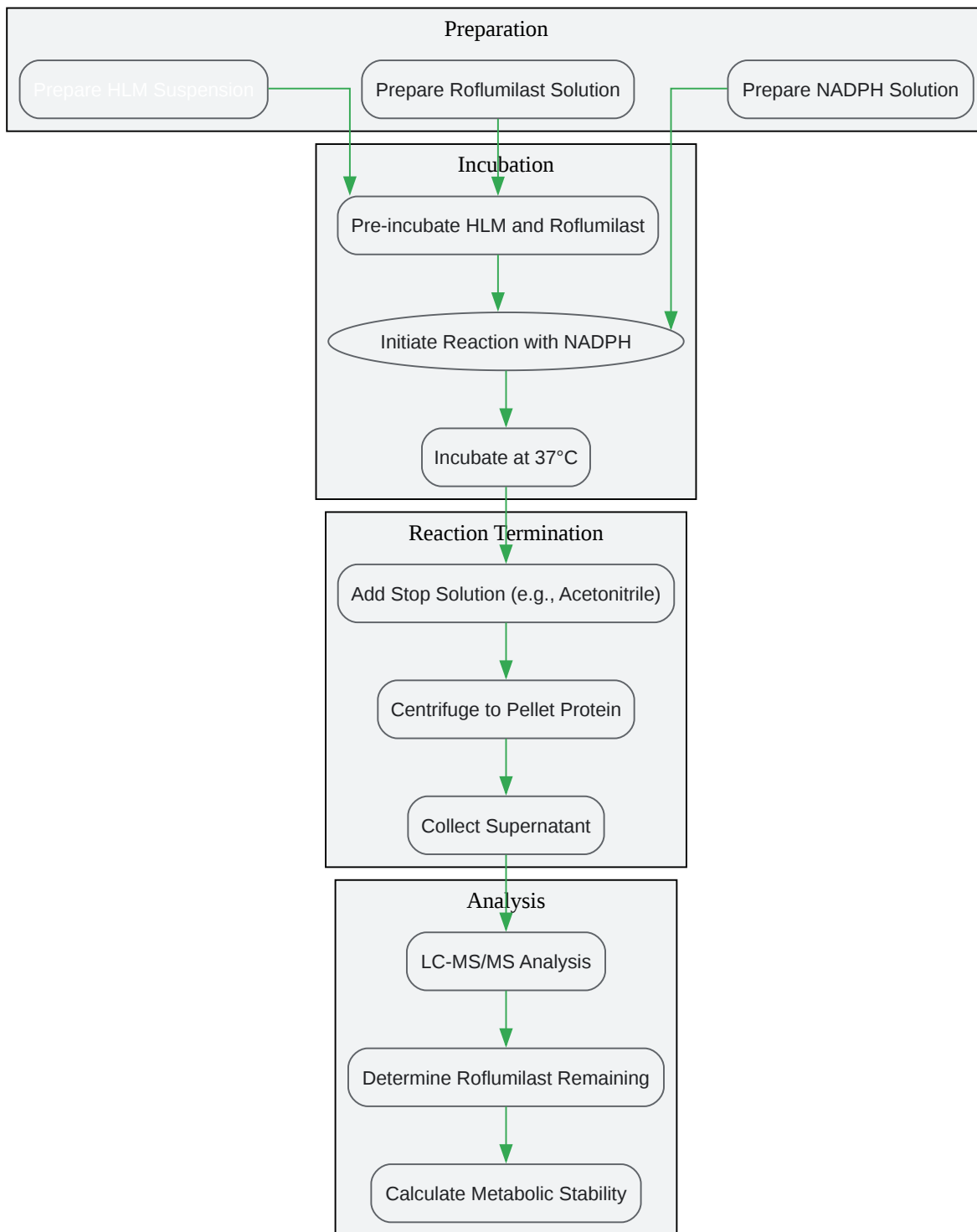
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions (Representative):
 - Roflumilast: m/z 403.1 \rightarrow 186.9
 - Roflumilast N-oxide: m/z 419.1 \rightarrow 187.0
 - **Roflumilast-d4**: m/z 407.1 \rightarrow 190.9 (Note: The exact transition will depend on the position of the deuterium labels. This is a representative example assuming a +4 Da shift in the precursor and a stable fragment ion).

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolic stability of Roflumilast in HLM.



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Workflow for an in vitro metabolism study using HLM.

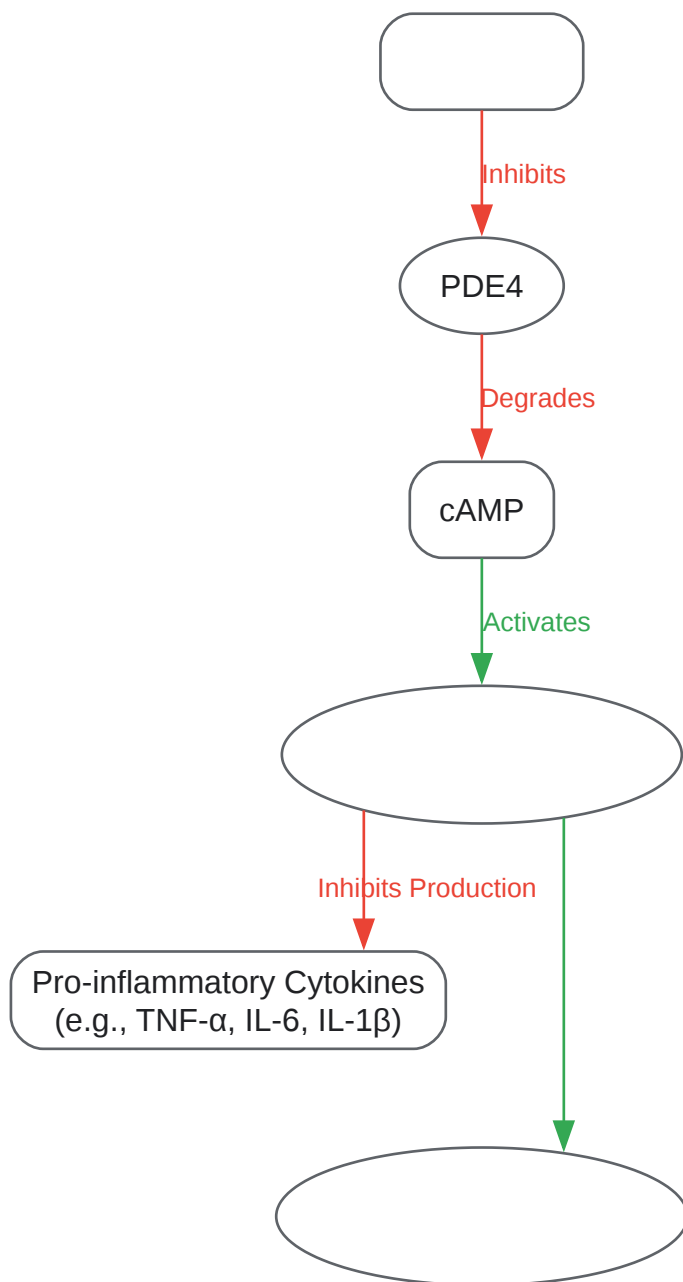
Methodology:

- Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
 - Human liver microsomes (final concentration 0.5 mg/mL).
 - Phosphate buffer (100 mM, pH 7.4).
 - Roflumilast (final concentration 1 μ M).
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
- Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
- Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing **Roflumilast-d4** as the internal standard.
- Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
- Analysis: Analyze the supernatant for the remaining concentration of Roflumilast using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of Roflumilast remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Roflumilast Signaling Pathway

Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.^{[7][8][9]} This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has several downstream effects, including the phosphorylation and activation of the cAMP response element-binding protein (CREB) and the

inhibition of pro-inflammatory transcription factors like NF- κ B.[7] This ultimately results in a reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . [7]



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Simplified signaling pathway of Roflumilast.

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